![molecular formula C20H18N8O B6583782 2-{4-[7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1251597-03-1](/img/structure/B6583782.png)
2-{4-[7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl}pyrimidine
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Description
The compound “2-{4-[7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl}pyrimidine” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis
The molecular structure of the compound is based on the pyrazolo[1,5-a]pyrimidine core . This core is a strategic compound for optical applications due to several key characteristics .Chemical Reactions Analysis
The compound exhibits several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis
The compound exhibits excellent thermal stability . It features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density of 1.88 g cm −3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to significant alterations in cell cycle progression, potentially leading to the induction of apoptosis within certain cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Future Directions
properties
IUPAC Name |
(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O/c29-19(26-10-12-27(13-11-26)20-23-5-1-6-24-20)16-14-25-28-17(4-9-22-18(16)28)15-2-7-21-8-3-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYYKQIBIJXVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone |
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